molecular formula C17H24N2O2 B1506723 Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1158750-06-1

Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1506723
CAS No.: 1158750-06-1
M. Wt: 288.4 g/mol
InChI Key: XPZOSNMGIILVJJ-UHFFFAOYSA-N
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Description

Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate: is a chemical compound with the molecular formula C17H24N2O2 It is a derivative of spirocyclic compounds, which are characterized by their unique fused ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a linear precursor containing the benzyl group and the diazaspiro[5.5]undecane moiety. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.

  • Reduction: Reduction reactions can yield derivatives with reduced benzyl groups.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an antiviral or antibacterial agent. Its ability to interact with biological targets makes it a valuable compound in pharmaceutical research.

Industry: In the industrial sector, this compound is used in the production of various chemical products. Its versatility and reactivity make it a useful reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: This compound is structurally similar but contains an oxygen atom in the spirocyclic ring.

  • 3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives: These derivatives have a chlorine atom on the benzyl group, which can affect their biological activity.

Uniqueness: Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate stands out due to its specific structural features and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-16(21-14-15-6-2-1-3-7-15)19-12-9-17(10-13-19)8-4-5-11-18-17/h1-3,6-7,18H,4-5,8-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZOSNMGIILVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719166
Record name Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158750-06-1
Record name Phenylmethyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158750-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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